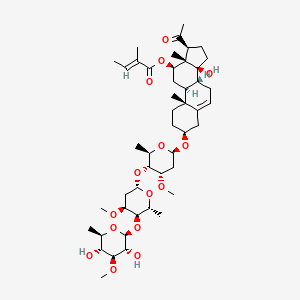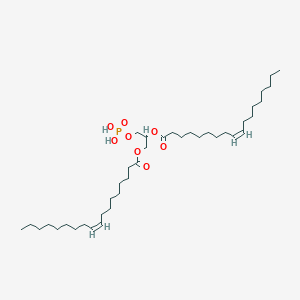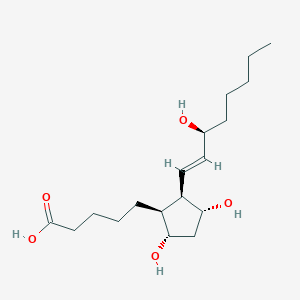
Papaveroline
描述
Papaverine is an opium alkaloid antispasmodic drug . It’s used primarily in the treatment of visceral spasms and vasospasms, especially those involving the intestines, heart, or brain . It’s also occasionally used in the treatment of erectile dysfunction and acute mesenteric ischemia . While it’s found in the opium poppy, papaverine differs in both structure and pharmacological action from the analgesic morphine and its derivatives .
Synthesis Analysis
The structure of papaverine was confirmed through its first synthesis by Pictet and Gamble in 1909 . Many modifications in both reaction conditions and reagents have been introduced in a number of syntheses of papaverine . In recent years, the biotransformation of natural heterocyclic alkaloid papaverine via filamentous fungi was explored .
Molecular Structure Analysis
Papaverine has the IUPAC name 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline . Its molecular formula is C20H21NO4 and it has a molar mass of 339.391 g·mol−1 .
Chemical Reactions Analysis
Papaverine is a vasodilator that relaxes smooth muscles in your blood vessels to help them dilate (widen) . This lowers blood pressure and allows blood to flow more easily through your veins and arteries .
科学研究应用
脑循环效应
Papaveroline,鸦片的苄基异喹啉衍生物,已证明在松弛血管平滑肌方面有效。这一特性已被用于治疗各种动脉的闭塞和痉挛状态,包括脑血管。Jayne、Scheinberg、Rich 和 Belle (1952) 发现静脉注射 Papaverine 对脑血流和代谢有显着影响 (Jayne 等,1952)。
诊断和治疗剂检测
通过开发间接竞争酶联免疫吸附试验 (ELISA),Papaveroline 的检测得到了增强。Yan、Mi、He、Guo、Zhao 和 Chang (2005) 开发了一种灵敏的免疫化学方法来测定 Papaverine,有助于其在医学应用中的检测 (Yan 等,2005)。
生化途径研究
Papaveroline 在生物化学中的作用已通过对鸦片罂粟的研究得到阐明。Schmidt、Boettcher、Kuhnt、Kutchan 和 Zenk (2007) 使用质谱方法研究了 Papaver somniferum 中的生物碱模式,提供了对生化途径和天然产物合成的见解 (Schmidt 等,2007)。
生物碱谱分析中的分子网络
Papaveroline 参与了生物碱的分子网络。Song、Oh、Lee、Lee 和 Ha (2020) 研究了 Papaver 物种的生物碱谱,包括 Papaveroline,以评估其在药理应用中的质量 (Song 等,2020)。
抑制儿茶酚-O-甲基转移酶
源自 Papaveroline 的 Desmethylpapaverine 已被研究其对儿茶酚-O-甲基转移酶 (COMT) 的影响及其调节心脏兴奋性的潜力。Burba 和 Murnaghan (1965) 研究了其对肾上腺素反应的增强作用,表明其在心血管研究中的潜在用途 (Burba & Murnaghan,1965)。
对心脏通道的影响
Choe、Lee、Lee、Choe、Ko、Joo、Kim、Kim、Eun、Kim、Chae 和 Kwak (2003) 探讨了 Papaverine 如何影响心脏中的 hKv1.5 通道。这项研究有助于理解 Papaverine 如何改变心脏兴奋性,这与心脏治疗应用相关 (Choe 等,2003)。
在心脏病治疗中的作用
Elek 和 Katz (1942) 探讨了 Papaverine 在治疗心脏病中的作用。他们发现 Papaverine 是一种强效的冠状动脉血管扩张剂,可用于各种心脏疾病,证明了其在心脏病学中的临床效用 (Elek & Katz,1942)。
作用机制
安全和危害
Papaverine is a prescription-only medication in many countries, including Australia and the United States . It’s used to treat spasms of the gastrointestinal tract, bile ducts, and ureter . It’s also used as a cerebral and coronary vasodilator in subarachnoid hemorrhage and coronary artery bypass surgery .
属性
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKCNCLQIHHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23740-74-1 (HBr) | |
| Record name | Papaveroline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972889 | |
| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Papaveroline | |
CAS RN |
574-77-6, 23740-74-1 | |
| Record name | Papaveroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaveroline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Papaveroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAPAVEROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)

![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)

